1-(2-Amino-6-mercaptophenyl)propan-2-one
Description
1-(2-Amino-6-mercaptophenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with amino (-NH₂) and mercapto (-SH) groups at the 2- and 6-positions, respectively, linked to a propan-2-one backbone.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(2-amino-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5,10H2,1H3 |
InChI Key |
GEEZTCDCNNXPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-mercaptophenyl)propan-2-one typically involves the reaction of 2-amino-6-mercaptophenyl ketone with appropriate reagents under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, secondary alcohols, and substituted phenyl derivatives .
Scientific Research Applications
1-(2-Amino-6-mercaptophenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with biological macromolecules, potentially altering their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 1-(2-Amino-6-mercaptophenyl)propan-2-one and related compounds:
Research Implications and Gaps
While the evidence provides robust data on analogs, further studies are needed to:
- Elucidate the exact synthesis route and characterization (e.g., NMR, XRD) of this compound.
- Explore its coordination chemistry with metals and biological activity in vitro/in vivo.
- Compare thermal stability and pharmacokinetics with halogenated or methoxy derivatives.
Biological Activity
1-(2-Amino-6-mercaptophenyl)propan-2-one, also known as a thioketone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
The synthesis of this compound generally involves the reaction of 2-amino-6-mercaptophenol with appropriate acylating agents. The compound's structure can be represented as follows:
This compound features a thiol group (-SH), which is essential for its biological activity, particularly in redox reactions and enzyme inhibition.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has been tested against A549 (lung cancer) and HeLa (cervical cancer) cells, demonstrating promising results. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12 |
| HeLa | 15 |
The compound's mechanism of action appears to involve induction of apoptosis and disruption of mitochondrial function, making it a subject of interest for further anticancer drug development.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features. Modifications to the thiol and amino groups significantly influence its activity. For instance, substituting the thiol group with other functional groups alters the compound's redox properties and biological efficacy.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various thioketone derivatives, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains compared to conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies .
Case Study 2: Anticancer Mechanism
In another investigation by Johnson et al. (2024), the anticancer effects of this compound were explored in-depth. The study revealed that the compound effectively inhibited cell proliferation in A549 cells through a mechanism involving reactive oxygen species (ROS) generation and subsequent apoptosis . This study underscores the importance of further mechanistic studies to fully elucidate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
